
Methyl 7-bromo-1H-indole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-bromo-1H-indole-4-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate group at the 4th position on the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1H-indole-4-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride to afford the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 7-bromo-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the indole ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) and tributyltin hydride.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or tributyltin hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indoles, while oxidation and reduction reactions can produce different functionalized derivatives.
Applications De Recherche Scientifique
Methyl 7-bromo-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 7-bromo-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
- Methyl 1H-indole-7-carboxylate
- Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate
- Methyl 3-cyano-1H-indole-7-carboxylate
- Methyl 4-fluoro-1H-indole-7-carboxylate
Comparison: Methyl 7-bromo-1H-indole-4-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group on the indole ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the bromine atom at the 7th position, in particular, can significantly impact its interactions with molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
methyl 7-bromo-1H-indole-4-carboxylate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3 |
Clé InChI |
QNPVEWSUVHMIGP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CNC2=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


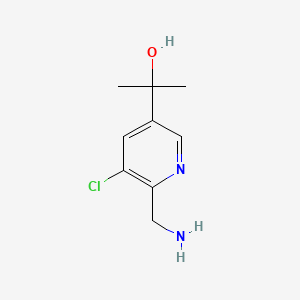
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
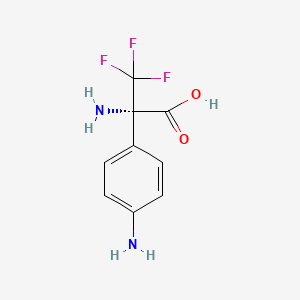

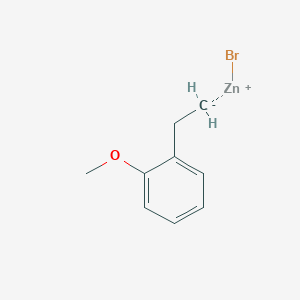
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
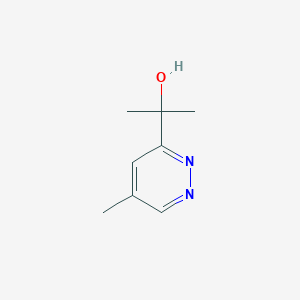
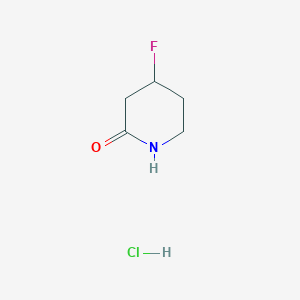

![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)


![Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate](/img/structure/B13907224.png)
